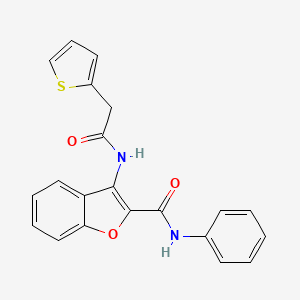

![molecular formula C13H11FN4O B2913806 7-[1-(3-Fluorophenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidine CAS No. 477865-06-8](/img/structure/B2913806.png)

7-[1-(3-Fluorophenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

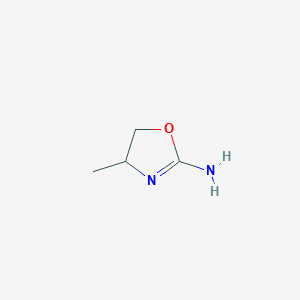

“7-[1-(3-Fluorophenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidine” is a compound that belongs to the class of pyrimidine derivatives . Pyrimidine is a privileged scaffold that plays a vital role in various biological procedures and in cancer pathogenesis . It is recognized as a valuable compound in the treatment of cancer due to its resemblance in structure with the nucleotide base pair of DNA and RNA .

Synthesis Analysis

The synthesis of pyrimidine derivatives involves the generation of structurally diverse derivatives, which includes analogs derived from substitution of the aryl ring, derivatization of pyrimidine nitrogen, and substitutions at carbon at 2, 4, 5, and 6 positions . A specific synthesis method for a similar compound involves adding chlorobenzene and trifluoroacetic anhydride in a reactor drum, heating, and then adding methylsulfonic acid in mixed reaction solution .Molecular Structure Analysis

The molecular structure of “7-[1-(3-Fluorophenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidine” is represented by the InChI code: 1S/C13H12FN5O/c1-8(20-10-4-2-3-9(14)7-10)11-5-6-16-13-17-12(15)18-19(11)13/h2-8H,1H3,(H2,15,18) .科学的研究の応用

Chemical Synthesis and Structural Analysis

- The structural modification of triazolopyrimidines, including compounds similar to 7-[1-(3-Fluorophenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidine, has been a focus in chemical synthesis. These modifications aim at exploring the rearrangement properties of alkyl groups within the molecule, enhancing the understanding of its chemical behavior (Makisumi & Kanō, 1963).

Biological Activity

- Research on 1,2,4-triazolopyrimidine derivatives has indicated their potential in antimicrobial applications. Studies have synthesized various derivatives to evaluate their antibacterial and antifungal activities, showing that some compounds exhibit promising results comparable to reference drugs (Mostafa et al., 2008).

- Additionally, triazolopyrimidine compounds have been investigated for their antituberculous properties, with some structures demonstrating significant activity against Mycobacterium tuberculosis. This highlights the potential of such compounds in developing new antimycobacterial agents (Abdel-Rahman et al., 2009).

Anticancer and Antiviral Research

- The unique mechanism of tubulin inhibition by triazolopyrimidines presents a novel approach in cancer therapy. Some derivatives have shown to inhibit tumor growth in mouse models, suggesting their potential as anticancer agents (Zhang et al., 2007).

- Research into the antiviral applications of triazolopyrimidines, particularly against influenza, has identified compounds that inhibit viral RNA polymerase activities. This underscores the versatility of triazolopyrimidines in pharmaceutical research (Massari et al., 2017).

作用機序

Target of Action

It is known that [1,2,4]triazolo[1,5-a]pyrimidines, a class of compounds to which our compound belongs, have been studied for their interactions with various biological targets such as tubulin , LSD1 , and CDK2 .

Mode of Action

Triazolo[1,5-a]pyrimidines are known to interact with their targets in a variety of ways, leading to changes in cellular processes . For instance, some triazolo[1,5-a]pyrimidines have been found to inhibit tubulin polymerization .

Biochemical Pathways

It is known that triazolo[1,5-a]pyrimidines can affect a variety of biochemical pathways due to their ability to interact with different enzymes and receptors .

Pharmacokinetics

The compound’s molecular weight is 27327 , which is within the optimal range for drug-like properties, suggesting it may have suitable bioavailability.

Result of Action

Compounds with the [1,2,4]triazolo[1,5-a]pyrimidine scaffold have been reported to exhibit a variety of biological activities, including antifungal, antimalarial, antiviral, and anticancer effects .

特性

IUPAC Name |

7-[1-(3-fluorophenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11FN4O/c1-9(19-11-4-2-3-10(14)7-11)12-5-6-15-13-16-8-17-18(12)13/h2-9H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARVXSBJANQWERD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=NC2=NC=NN12)OC3=CC(=CC=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11FN4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-[1-(3-Fluorophenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(5-chloro-2-methoxybenzoyl)-8-fluoro-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2913727.png)

![[4-(5-Bromopyrimidin-2-yl)oxypiperidin-1-yl]-(3-methoxyphenyl)methanone](/img/structure/B2913729.png)

![N-(6-chlorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)isoxazole-5-carboxamide hydrochloride](/img/structure/B2913732.png)

![N-[3-(methylsulfanyl)phenyl]-2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2913733.png)

![N-cyclohexyl-N'-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)oxamide](/img/structure/B2913735.png)

![N-(4,7-dichlorobenzo[d]thiazol-2-yl)-2-(methylsulfonyl)benzamide](/img/structure/B2913736.png)

![1-(3-chloro-4-methoxyphenyl)-4-(furan-2-ylmethyl)hexahydrothieno[3,4-b]pyrazin-2(1H)-one 6,6-dioxide](/img/structure/B2913737.png)

![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)furan-2-carboxamide](/img/structure/B2913738.png)